(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and a 3,3-dichloroprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of 3,3-dichloroprop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,3-Dichloroprop-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The silicon-chlorine bond can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and electrophiles such as halogens for addition reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminosilanes, while addition reactions with halogens can produce halogenated derivatives.
Scientific Research Applications
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions that modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoroprop-2-en-1-yl)(trimethyl)silane
- (3,3-Dibromoprop-2-en-1-yl)(trimethyl)silane
- (3,3-Diiodoprop-2-en-1-yl)(trimethyl)silane
Uniqueness
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of chlorine atoms, which impart specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms or substituents.
Properties
CAS No. |
67753-89-3 |
---|---|
Molecular Formula |
C6H12Cl2Si |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3,3-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |
InChI Key |
CMOMYDLWNCCISP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.